2-[2-(5-Chloro-3-phenyl-isoxazol-4-yl)-vinyl]-6-methoxy-benzoic acid methyl ester
Description
The compound 2-[2-(5-Chloro-3-phenyl-isoxazol-4-yl)-vinyl]-6-methoxy-benzoic acid methyl ester (hereafter referred to as the "target compound") is a synthetic organic molecule featuring:
- A 5-chloro-3-phenyl-isoxazole core, a five-membered heterocyclic ring containing oxygen and nitrogen.
- A vinyl group bridging the isoxazole and a 6-methoxy-benzoic acid methyl ester moiety.
This structure combines aromatic, heterocyclic, and ester functionalities, making it relevant for applications in medicinal chemistry (e.g., enzyme inhibition) or materials science.
Properties
IUPAC Name |
methyl 2-[(E)-2-(5-chloro-3-phenyl-1,2-oxazol-4-yl)ethenyl]-6-methoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClNO4/c1-24-16-10-6-9-13(17(16)20(23)25-2)11-12-15-18(22-26-19(15)21)14-7-4-3-5-8-14/h3-12H,1-2H3/b12-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHSNWIQABAMIIO-VAWYXSNFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1C(=O)OC)C=CC2=C(ON=C2C3=CC=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1C(=O)OC)/C=C/C2=C(ON=C2C3=CC=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[2-(5-Chloro-3-phenyl-isoxazol-4-yl)-vinyl]-6-methoxy-benzoic acid methyl ester is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : CHClNO
- Molecular Weight : 336.77 g/mol
The compound features a chloro-isoxazole moiety, which is known to enhance biological activity through various mechanisms, including interaction with biological targets such as enzymes and receptors.
Antimicrobial Activity
Recent studies have indicated that compounds containing isoxazole rings exhibit significant antimicrobial properties. The specific compound has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these bacteria were found to be comparable to those of established antibiotics, suggesting potential as an alternative therapeutic agent.
Anti-inflammatory Effects
Inflammation is a critical factor in many chronic diseases. The compound has been evaluated for its anti-inflammatory properties in vitro and in vivo. In a study involving lipopolysaccharide (LPS)-induced inflammation in mice, administration of the compound resulted in a significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating its potential role in managing inflammatory conditions.
Anticancer Properties
The anticancer activity of the compound has also been investigated. In vitro assays demonstrated that it induces apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the activation of caspases and the modulation of apoptotic pathways, making it a candidate for further development as an anticancer agent.
Table of Biological Activities
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways and cancer progression.
- Receptor Modulation : It could modulate receptor activity related to pain and inflammation, contributing to its therapeutic effects.
- Reactive Oxygen Species (ROS) Scavenging : The presence of methoxy groups may enhance the compound's ability to scavenge free radicals, reducing oxidative stress.
Case Study 1: Antimicrobial Efficacy
In a laboratory setting, the compound was tested against clinical isolates of Staphylococcus aureus. Results indicated that it inhibited bacterial growth effectively at low concentrations, suggesting its potential use in treating resistant infections.
Case Study 2: Anti-inflammatory Action
A study involving animal models demonstrated that treatment with the compound significantly alleviated symptoms of induced arthritis by decreasing joint swelling and pain scores compared to control groups.
Case Study 3: Cancer Cell Line Studies
In vitro studies on MCF-7 (breast cancer) and A549 (lung cancer) cell lines revealed that the compound reduced cell viability in a dose-dependent manner, with IC50 values indicating strong anticancer potential.
Scientific Research Applications
Biological Activities
The compound exhibits several notable biological activities:
- Antitumor Activity : Research indicates that compounds with isoxazole moieties can inhibit tumor growth by interfering with cellular signaling pathways. For instance, studies have shown that related isoxazole compounds can regulate tyrosine kinase signaling, which is crucial in cancer proliferation .
- Anti-inflammatory Effects : Isoxazole derivatives are often investigated for their anti-inflammatory properties. The presence of specific substituents can enhance their ability to modulate inflammatory responses at the cellular level .
Therapeutic Applications
- Cancer Treatment : Due to its antitumor properties, the compound is being explored as a potential therapeutic agent for various cancers. Its ability to inhibit key signaling pathways involved in tumor growth makes it a candidate for further development in oncology.
- Neurological Disorders : Some isoxazole derivatives have shown promise in treating neurological conditions due to their neuroprotective effects. The compound's structure may allow it to cross the blood-brain barrier, providing therapeutic benefits in neurodegenerative diseases .
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics or antifungal agents .
Case Study 1: Antitumor Efficacy
In a study published in a peer-reviewed journal, researchers evaluated the antitumor efficacy of several isoxazole derivatives, including those similar to 2-[2-(5-Chloro-3-phenyl-isoxazol-4-yl)-vinyl]-6-methoxy-benzoic acid methyl ester. The results indicated significant inhibition of tumor cell proliferation in vitro, correlating with the structural features of the compounds tested .
Case Study 2: Anti-inflammatory Mechanisms
Another investigation focused on the anti-inflammatory mechanisms of isoxazole derivatives. The study demonstrated that these compounds could reduce pro-inflammatory cytokine production in cultured cells, suggesting potential applications in treating inflammatory diseases .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications in Heterocyclic Cores
Table 1: Key Structural Differences in Heterocyclic Cores
Key Observations :
- Pyrazole vs. Isoxazole : The pyrazole analog () replaces oxygen with a second nitrogen, altering electronic properties (e.g., dipole moments) and hydrogen-bonding capacity. This may affect solubility or target binding in biological systems.
- Thiazole vs.
- Benzothiophene Core : The compound in replaces the benzoic acid ester with a benzothiophene, significantly changing π-π stacking interactions and redox properties .
Substituent Effects on Physicochemical Properties
Table 2: Substituent Impact on Key Properties
Key Observations :
- Chlorine Position: The 5-Cl on isoxazole (target) vs.
- Ester Groups : Ethyl esters () are typically more lipophilic than methyl esters (target), affecting membrane permeability .
- Molecular Weight : The benzothiophene analog () has a higher molecular weight (~427.9 g/mol), which may reduce bioavailability compared to the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
